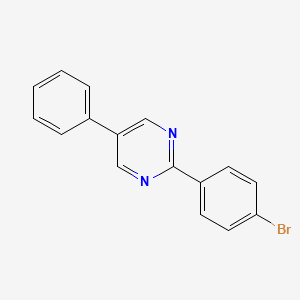

2-(4-bromophenyl)-5-phenylpyrimidine

Description

2-(4-Bromophenyl)-5-phenylpyrimidine is a brominated pyrimidine derivative featuring a 4-bromophenyl group at position 2 and a phenyl group at position 5 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, materials science, and liquid crystal technology. The bromine atom at the para position of the phenyl ring enhances electronic delocalization and serves as a reactive site for further functionalization.

Synthesis: The compound can be synthesized via condensation reactions involving 4-bromophenyl-malonic tetraacetal and appropriate amidine hydrochlorides under acidic conditions, as described in . This method yields derivatives with tailored mesomorphic properties, useful in liquid crystal displays.

Properties

IUPAC Name |

2-(4-bromophenyl)-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-15-8-6-13(7-9-15)16-18-10-14(11-19-16)12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFIXGWTZRLWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289253 | |

| Record name | 2-(4-Bromophenyl)-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174720-39-9 | |

| Record name | 2-(4-Bromophenyl)-5-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174720-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid, which leads to the formation of the desired pyrimidine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-phenylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromophenyl)-5-phenylpyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes due to its electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-phenylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table highlights key structural analogs of 2-(4-bromophenyl)-5-phenylpyrimidine, emphasizing substituent differences and their implications:

Physical and Chemical Properties

Substituents significantly influence physical properties:

| Property | This compound | 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine | 4-(4-Bromophenyl)-2-phenyl-5-(CF₃Ph-diazenyl)pyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 329.18 | 301.54 | 514.29 |

| H-Bond Donors/Acceptors | 0/2 | 0/3 | 0/5 |

| Key Functional Groups | Br, Ph | Cl, F, CH₃ | CF₃, Diazenyl |

| Lipophilicity (LogP)* | ~4.2 | ~3.8 | ~5.1 |

*Estimated using fragment-based methods. Halogens (Br, Cl, F) and CF₃ increase LogP, while polar groups (NH₂) reduce it.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives with 4-bromophenylamino groups (e.g., 2-((4-Bromophenyl)amino)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide) exhibit potent activity against Gram-positive and Gram-negative bacteria due to MurC enzyme inhibition . Comparatively, this compound lacks direct antimicrobial data but shares structural motifs that could be optimized for similar applications.

Anti-Inflammatory Activity

1,3,4-Oxadiazole analogs (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) show 59.5–61.9% inhibition in carrageenan-induced edema models, rivaling indomethacin . The pyrimidine core in the target compound may offer alternative binding modes for cyclooxygenase inhibition.

Receptor Agonism

Pyridazin-3(2H)-one derivatives with 4-bromophenyl groups act as formyl peptide receptor (FPR) agonists, inducing calcium mobilization in neutrophils .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-bromophenyl)-5-phenylpyrimidine with high purity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between halogenated pyrimidine intermediates and aryl boronic acids. For example:

- Step 1 : Preparation of a brominated pyrimidine core (e.g., 2-chloro-5-phenylpyrimidine) using nucleophilic substitution.

- Step 2 : Suzuki coupling with 4-bromophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure high purity (>95%).

- Key Parameters :

| Reaction Step | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | 65–75 | 95+ |

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, pyrimidine protons at δ 8.7–9.1 ppm). Compare with computational predictions (DFT) for validation .

- IR Spectroscopy : Identify functional groups (C-Br stretch ~550 cm⁻¹, C=N stretch ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345.03 for C₁₆H₁₁BrN₂) .

Q. How can thermal stability and phase transitions of this compound be analyzed?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points (Tm) and decomposition temperatures (Td). For this compound, Tm ≈ 180–185°C with no polymorphic transitions observed below decomposition (Td > 300°C) .

- Thermogravimetric Analysis (TGA) : Assess mass loss under nitrogen atmosphere (heating rate: 10°C/min).

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ determinations in triplicate using standardized assays (e.g., kinase inhibition assays with ATP concentration fixed at 1 mM).

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

- Data Normalization : Correct for assay-specific variables (e.g., cell viability via MTT vs. resazurin assays) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on halogen bonding between bromine and backbone carbonyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities (ΔG ~ -8 to -10 kcal/mol for high-affinity targets) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Scaffold Modifications : Synthesize derivatives with substituents at the 4-bromophenyl (e.g., Cl, CF₃) or pyrimidine positions (e.g., methyl, amino) .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., IC₅₀ range: 0.5–50 μM for kinase inhibitors) .

- 3D-QSAR : Develop CoMFA/CoMSIA models using steric/electrostatic field data from aligned analogs .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing motifs (e.g., π-π stacking between phenyl groups; hydrogen bonds involving pyrimidine N atoms) .

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) at positions disrupting tight crystal packing.

- Table :

| Derivative | Substituent | Aqueous Solubility (mg/mL) | LogP |

|---|---|---|---|

| Parent | None | 0.02 | 4.1 |

| Analog A | 4-OH | 1.5 | 3.0 |

| Analog B | 2-NH₂ | 0.8 | 3.5 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic conditions for Suzuki coupling in pyrimidine systems?

- Methodological Answer :

- Variable Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) in combinatorial arrays .

- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation and byproducts.

- Case Study :

| Catalyst | Base | Yield (%) | Byproduct (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 72 | 5 |

| PdCl₂(dppf) | CsF | 85 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.